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A Comparative Guide to SUMO Inhibitors: COH000 vs. ML-792

The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification
system that regulates a vast array of cellular processes, including DNA damage repair, cell
cycle progression, and transcriptional regulation.[1] Dysregulation of this pathway is implicated
in numerous diseases, particularly cancer, making it a compelling target for therapeutic
intervention.[2][3] The initiation of SUMOylation is catalyzed by the SUMO-activating enzyme
(SAE or SUMO E1), a heterodimer composed of SAE1 and SAE2 subunits.[4][5]

This guide provides a side-by-side comparison of two prominent, synthetic inhibitors of the
SUMO E1 enzyme: COH000 and ML-792. Both molecules are instrumental tools for
researchers studying the biological roles of SUMOylation and represent distinct classes of
inhibitors with unique mechanisms and potencies.

The SUMOylation Pathway

SUMOylation is a multi-step enzymatic cascade analogous to ubiquitylation.[1] It begins with
the ATP-dependent activation of a SUMO protein by the E1 activating enzyme (SAE). The
activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help
of an E3 ligase, SUMO is covalently attached to a lysine residue on a target protein.[5] This
modification is reversible and is counteracted by SUMO-specific proteases (SENPS).[4]
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Caption: The SUMOylation enzymatic cascade.

Mechanism of Action: COHO000

COHO000 is a covalent, irreversible, and allosteric inhibitor of the SUMO E1 enzyme.[2][6]
Unlike inhibitors that target the enzyme's active site, COH000 binds to a previously hidden, or
"cryptic," allosteric pocket.[7] This site is located away from the ATP-binding and catalytic sites.
[8] COHO000 forms a covalent bond with a specific cysteine residue (Cys30) on the Uba2

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b606758?utm_src=pdf-body-img
https://www.benchchem.com/product/b606758?utm_src=pdf-body
https://www.benchchem.com/product/b606758?utm_src=pdf-body
https://www.cancer-research-network.com/2019/04/08/coh000-is-an-allosteric-covalent-and-irreversible-inhibitor-of-sumo-activating-enzyme/
https://www.medchemexpress.com/COH000.html
https://www.benchchem.com/product/b606758?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6279746/
https://www.researchgate.net/figure/COH000-targets-a-cryptic-binding-site-on-SUMO-E1-a-Composite-omit-electron-density-map_fig1_329348163
https://www.benchchem.com/product/b606758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

(SAE2) subunit.[7][8] This binding event induces significant conformational changes, locking
the enzyme in an inactive state where the active site is disassembled, thereby preventing
SUMO adenylation.[7] Because it does not compete with ATP or SUMO, its inhibitory action is
distinct from that of active-site inhibitors.[6][8]
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Caption: Allosteric inhibition mechanism of COHO000.

Mechanism of Action: ML-792

ML-792 is a potent and selective mechanism-based inhibitor of the SUMO E1 enzyme.[9][10]
Its mechanism is similar to that of pevonedistat, an inhibitor of the related NEDD8-activating
enzyme (NAE).[4] ML-792 acts as an ATP mimic and is processed by the SAE enzyme itself.[4]
[11] In an ATP-dependent reaction catalyzed by SAE, ML-792 forms a covalent adduct with the
SUMO protein.[4][12] This SUMO-inhibitor adduct effectively hijacks the SUMO protein,
preventing its transfer to the E2 enzyme and halting the entire downstream pathway.[5]
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Caption: Mechanism-based inhibition by ML-792.

Quantitative Data Comparison

The primary differences in the profiles of COH000 and ML-792 lie in their potency and
mechanism of action. ML-792 operates in the low nanomolar range, making it significantly more
potent than COH000.[5][13]
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Feature

COHO000

ML-792

Target

SUMO E1 (SAE)

SUMO E1 (SAE)

Mechanism Type

Covalent, Allosteric,
Irreversible[2][6]

Mechanism-based, Covalent[4]

[°]

Binding Site

Cryptic allosteric pocket on
Uba2 (SAE2) subunit[7][8]

ATP-binding site[11]

Inhibitory Action

Locks SAE in an inactive

conformation[7]

Forms a covalent adduct with
SUMO protein[4]

IC50 (in vitro)

200 nM (0.2 uM) for
SUMOylation[2][6]

3 nM for SAE/SUMO1; 11 nM
for SAE/SUMO2[4][9][13]

Selectivity

>500-fold for SUMOylation vs.
Ubiquitylation[2][6]

Highly selective vs. NAE (>32
uUM) and UAE (>100 uM)[4][13]

Experimental Protocols
IC50 Determination via In Vitro SUMOylation Assay

The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency.[14] It

can be determined by measuring the activity of the SAE enzyme across a range of inhibitor

concentrations.

Objective: To determine the concentration of COH000 or ML-792 required to inhibit 50% of SAE

enzymatic activity.

Materials:

ATP solution

Recombinant human SAE1/SAE2 enzyme

Recombinant human SUMO1 or SUMO2 protein

Recombinant human Ubc9 (E2) enzyme
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Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

COHO000 and ML-792 stock solutions (in DMSO)

Detection reagent (e.g., anti-SUMO antibody for Western blot, or fluorescently-labeled
SUMO)

96-well plates

Workflow:
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Prepare serial dilutions
of inhibitor (COH000 or ML-792)
in assay buffer.

l

In a 96-well plate, combine:
- SAE1/SAE2 (E1)
- SUMO1/2
- Ubc9 (E2)
- Diluted inhibitor or DMSO (vehicle control)

:

Pre-incubate mixture
(e.g., 15 min at room temp)
to allow inhibitor binding.

y

Initiate reaction by adding ATP.

y

Incubate at 37°C for a
defined period (e.g., 30 min).

l

Stop reaction
(e.g., add SDS-PAGE sample buffer).

.

[Detect formation of Ubc9~SUMO thioester
(

product) via Western Blot or fluorescence.

l

Quantify band/signal intensity for
each inhibitor concentration.

.

Plot % inhibition vs. log[inhibitor].
Fit a dose-response curve.

Determine IC50 value.

Click to download full resolution via product page

Caption: Workflow for IC50 determination.
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Procedure:

e Preparation: Prepare serial dilutions of COH000 or ML-792 in assay buffer. A typical starting
concentration might be 100 puM, diluted down in 10 steps. Prepare a vehicle control using
DMSO.

e Reaction Setup: In each well of a 96-well plate, add the SAE enzyme, SUMO protein, Ubc9,
and the serially diluted inhibitor or vehicle control.

e Pre-incubation: Allow the plate to incubate for a short period to permit the inhibitor to bind to
the enzyme.

e Initiation: Start the enzymatic reaction by adding a solution of ATP to each well.

e Reaction Incubation: Incubate the plate at 37°C to allow the SUMOylation cascade to
proceed.

« Termination: Stop the reaction. For Western blot analysis, this is typically done by adding
SDS-PAGE loading buffer.

o Detection: Analyze the reaction products. A common method is to use Western blotting with
an antibody against SUMO to detect the amount of Ubc9-SUMO thioester formed.

e Analysis: Quantify the signal for the Ubc9-SUMO product in each lane/well. Calculate the
percentage of inhibition for each inhibitor concentration relative to the vehicle control.

e |C50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor
concentration and fit the data to a four-parameter logistic curve to determine the 1C50 value.
[15]

Target Engagement via Cellular Thermal Shift Assay
(CETSA)

CETSA is a powerful method to verify that a compound engages its target within a cellular
context. The principle is that ligand binding stabilizes the target protein, increasing its
resistance to thermal denaturation.[16][17]
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Objective: To confirm that COH000 and ML-792 bind to and stabilize the SAE enzyme in intact
cells.

Materials:

e Cultured cells (e.g., HCT116)

e COHO000 and ML-792

e DMSO (vehicle control)

e Phosphate-buffered saline (PBS) with protease inhibitors

o Cell scrapers

e PCR tubes or similar small-volume tubes

e Thermal cycler or heating blocks

o Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
e Centrifuge

o Equipment for protein detection (SDS-PAGE and Western blot materials)
e Antibody against SAE2 subunit

Workflow:
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Treat cultured cells with:
1. Vehicle (DMSO)
2. Inhibitor (COHO00 or ML-792)

i

Harvest and wash cells.
Resuspend in PBS.

y

Aliquot cell suspension from
each treatment group into PCR tubes.

i

Heat aliquots across a temperature
gradient (e.g., 45°C to 69°C) for 3-5 min.

[Lyse cells via freeze-thaw cycles]
Centrifuge samples to pellet
precipitated/aggregated proteins.
Collect the supernatant
(soluble protein fraction).

i

Analyze soluble fraction for SAE2 protein
levels via Western Blot.

i

Plot % soluble SAE2 vs. temperature
for both vehicle and inhibitor treatments.

i

Observe thermal shift indicating
target engagement.

Click to download full resolution via product page

Caption: CETSA workflow for target engagement.
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Procedure:

o Cell Treatment: Culture cells to confluency. Treat one set of cells with the inhibitor (e.g., 1 uM
COHO000 or 50 nM ML-792) and another with DMSO for a set time (e.g., 1-4 hours).

e Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease
inhibitors.

e Heating: Aliquot the cell suspensions from both the inhibitor-treated and vehicle-treated
groups into separate PCR tubes. Heat these tubes across a range of temperatures (e.g.,
from 45°C to 69°C in 3°C increments) for 3-5 minutes, leaving one aliquot from each group
at room temperature as a control.[16]

e Lysis: Lyse the cells to release intracellular proteins. This is often done by repeated freeze-
thaw cycles.

o Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-
denatured, aggregated proteins.

e Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured
proteins. Analyze the amount of the SAE2 subunit remaining in the soluble fraction for each
temperature point using Western blotting.

o Result Interpretation: Plot the amount of soluble SAE2 (relative to the unheated control)
against temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting
curve to higher temperatures for the inhibitor-treated sample indicates that the compound
bound to and stabilized the SAE enzyme, confirming target engagement.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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